Cyclo(L-leucyl-L-tryptophyl)

Antibacterial Diketopiperazine MIC

Cyclo(L-leucyl-L-tryptophyl) is a 2,5-diketopiperazine with a unique bifunctional profile: moderate broad-spectrum antimicrobial activity (bacteria MIC 125-1000 µg/mL; fungi 8-64 µg/mL) combined with defined hydroxy radical scavenging (IC50 1.8 µM). Unlike highly potent DKPs that obscure subtle readouts, this compound provides a calibrated reference for antimicrobial screening and oxidative stress assays. It also serves as a structurally defined melatonin receptor agonist (cAMP suppression, antagonized by luzindole) and bitter tastant standard. Available at ≥98% purity for reproducible results. Choose this compound for reliable, multi-application research.

Molecular Formula C17H21N3O2
Molecular Weight 299.37 g/mol
CAS No. 15136-34-2
Cat. No. B085181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclo(L-leucyl-L-tryptophyl)
CAS15136-34-2
Synonymscyclo(L-leucyl-L-tryptophyl)
cyclo(Leu-Trp)
Molecular FormulaC17H21N3O2
Molecular Weight299.37 g/mol
Structural Identifiers
SMILESCC(C)CC1C(=O)NC(C(=O)N1)CC2=CNC3=CC=CC=C32
InChIInChI=1S/C17H21N3O2/c1-10(2)7-14-16(21)20-15(17(22)19-14)8-11-9-18-13-6-4-3-5-12(11)13/h3-6,9-10,14-15,18H,7-8H2,1-2H3,(H,19,22)(H,20,21)/t14-,15-/m0/s1
InChIKeyBZUNCDPEEKFTCX-GJZGRUSLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclo(L-leucyl-L-tryptophyl) (CAS 15136-34-2) — a Bifunctional Diketopiperazine with Antibacterial and Radical Scavenging Activity


Cyclo(L-leucyl-L-tryptophyl) (also designated cyclo(-Leu-Trp) or cyclo(L-Leu-L-Trp)) is a 2,5-diketopiperazine (DKP) cyclic dipeptide composed of L-leucine and L-tryptophan . It was originally isolated as a metabolite from Penicillium species and belongs to the DKP family — a class of conformationally constrained heterocycles notable for their resistance to proteolytic degradation and capacity for membrane permeation . The compound exhibits a distinct bifunctional profile combining direct antimicrobial action against bacteria and fungi with antioxidant activity via hydroxy radical scavenging, and also functions as a melatonin receptor agonist and bitter tastant ligand .

Why Cyclo(L-leucyl-L-tryptophyl) Cannot Be Interchanged with Other Tryptophan-Containing or Leucine-Containing DKPs


Within the 2,5-diketopiperazine family, biological activity is exquisitely sensitive to amino acid composition and stereochemistry. Tryptophan-containing DKPs exhibit antibacterial potencies spanning more than two orders of magnitude depending solely on the identity of the paired residue — the difference between 8 µg/mL and >200 µg/mL against the same pathogen is frequently determined by a single amino acid substitution [1]. Even when a comparator DKP is listed with an overlapping MIC range, differences in strain susceptibility and experimental conditions render direct activity interchangeability unreliable [2]. Cyclo(L-leucyl-L-tryptophyl) occupies a specific position in this landscape: it provides measurable but moderate antibacterial activity across a broad spectrum, coupled with a hydroxy radical scavenging IC50 of 1.8 µM — a functional pairing not uniformly present across structurally similar DKPs. Generic substitution without confirmatory head-to-head testing therefore risks both altered antimicrobial efficacy and loss of the antioxidant dimension.

Quantitative Differentiation Evidence for Cyclo(L-leucyl-L-tryptophyl) Against Closest Analogs and In-Class Alternatives


Antibacterial Activity of Cyclo(Leu-Trp) Compared with Cyclo(Trp-Trp) Against Gram-Positive and Gram-Negative Pathogens

Cyclo(L-leucyl-L-tryptophyl) exhibits antibacterial activity with MIC values ranging from 125 to 1000 µg/mL against various bacterial strains . In a comparative study of tryptophan-containing DKPs from Comamonas testosteroni, cyclo(L-Trp-L-Trp) (cyclo-ditryptophan) demonstrated substantially higher antibacterial potency, with MIC values of 8–16 µg/mL against Bacillus subtilis, Staphylococcus aureus, and Escherichia coli [1]. This represents an approximately 15- to 60-fold difference in potency favoring cyclo(Trp-Trp) over cyclo(Leu-Trp) [1]. Cyclo(L-Leu-L-Trp) should therefore be selected when moderate, broad-spectrum antibacterial activity is desirable — such as in combinatorial screening or ecological niche studies — whereas cyclo(Trp-Trp) is indicated for applications requiring higher potency against specific pathogens.

Antibacterial Diketopiperazine MIC

Antifungal Activity of Cyclo(Leu-Trp) Compared with Cyclo(Trp-Phe) and Cyclo(Pro-Phe) Against Plant and Human Fungal Pathogens

Cyclo(L-leucyl-L-tryptophyl) demonstrates antifungal activity with MIC values ranging from 8 to 64 µg/mL against various fungal strains [1]. In a comparative evaluation of five tryptophan-containing DKPs from Comamonas testosteroni, cyclo(L-Trp-L-Phe) showed the most potent and consistent antifungal profile, with MIC values of 4 µg/mL against Aspergillus flavus, 2 µg/mL against Candida albicans, and 4 µg/mL against Fusarium oxysporum [2]. In contrast, cyclo(L-Leu-L-Trp) was not reported among the most active DKPs in that study. In a separate comparative analysis, cyclo(L-Pro-L-Phe) displayed substantially weaker antifungal activity, with MIC values ≥200 µg/mL against the same panel [3]. This places cyclo(Leu-Trp) in an intermediate antifungal potency tier — stronger than cyclo(Pro-Phe) (≥25× difference) but notably weaker than cyclo(Trp-Phe) (2–16× difference depending on the fungal species) [2][3].

Antifungal Diketopiperazine MIC

Hydroxy Radical Scavenging Activity of Cyclo(Leu-Trp) Relative to Histidine-Containing DKPs

Cyclo(L-leucyl-L-tryptophyl) inhibits the production rate of hydroxy radicals with an IC50 of 1.8 µM, as determined by electron spin resonance (ESR) spectroscopy . In a systematic evaluation of cyclic dipeptide radical scavenging potency using the same ESR-based hydroxy radical detection system, cyclo(L-His-L-Pro) demonstrated the highest activity with an IC50 of 0.028 µM, while cyclo(L-His-L-Leu) exhibited an IC50 of 8.8 µM, and cyclo(L-His-L-Phe) showed negligible scavenging activity (IC50 >1000 µM) [1]. Cyclo(Leu-Trp) thus occupies a mid-range position — approximately 64× less potent than the most active histidine-containing DKP (cyclo(His-Pro)), but 4.9× more potent than cyclo(His-Leu) and >555× more active than cyclo(His-Phe) [1]. Critically, the presence of a tryptophan residue rather than histidine confers measurable hydroxy radical scavenging in the absence of the imidazole moiety classically associated with this activity [1].

Antioxidant Hydroxy radical IC50

Melatonin Receptor Agonism and Membrane Permeation Profile of Cyclo(Leu-Trp)

Cyclo(L-leucyl-L-tryptophyl) acts as a melatonin receptor agonist in Xenopus laevis melanophores, suppressing forskolin-stimulated cAMP accumulation at a concentration of 20 µM . This effect is fully antagonized by luzindole (a competitive melatonin receptor antagonist), confirming receptor-mediated activity . In parallel, cyclo(Leu-Trp) exhibits rapid membrane permeation: ex vivo studies demonstrate that the compound crosses rat taste cell membranes when applied at a concentration of 1 mM . While comparative EC50 values for melatonin receptor agonism across different DKPs are not available in the public literature, the combination of receptor-mediated signaling modulation with experimentally verified membrane permeation distinguishes cyclo(Leu-Trp) from DKPs lacking the tryptophan indole moiety that is structurally implicated in melatonin receptor recognition .

Melatonin receptor cAMP Membrane permeability

Application Scenarios Where Cyclo(L-leucyl-L-tryptophyl) (CAS 15136-34-2) Provides Verifiable Selection Advantage


Broad-Spectrum Antimicrobial Screening in Natural Product Discovery Programs

In natural product screening campaigns where the goal is to identify compounds with moderate, broad-spectrum antimicrobial activity rather than extreme potency against a single pathogen, cyclo(Leu-Trp) serves as an ideal positive control or reference standard. Its MIC range of 125–1000 µg/mL against bacteria and 8–64 µg/mL against fungi provides a benchmark for detecting compounds with intermediate activity levels — a range where many novel antimicrobial leads from environmental isolates are initially discovered. Using cyclo(Trp-Trp) (MIC = 8–16 µg/mL) as a reference in such screens would set an inappropriately high potency threshold and risk overlooking compounds with moderate but mechanistically novel activity. The availability of cyclo(Leu-Trp) at high purity (≥99.9% from suppliers such as MedChemExpress) ensures reproducible control performance across screening campaigns .

Hydroxy Radical Scavenging Studies Requiring Intermediate Antioxidant Potency

For investigations of oxidative stress mechanisms where extreme hydroxy radical scavenging potency would obscure subtle biological readouts, cyclo(Leu-Trp) (IC50 = 1.8 µM) offers a calibrated alternative to highly potent histidine-containing DKPs such as cyclo(His-Pro) (IC50 = 0.028 µM). The 64-fold difference in potency enables researchers to probe dose-response relationships over a broader concentration range without encountering the ceiling effects associated with near-complete radical quenching at low micromolar concentrations. The ESR-based hydroxy radical detection methodology used to establish the 1.8 µM IC50 value is standardized and reproducible across laboratories, facilitating cross-study comparison and method validation [1].

Melatonin Receptor Pharmacology and Bitter Taste Signal Transduction Studies

Cyclo(Leu-Trp) is one of the few DKPs with experimentally validated melatonin receptor agonist activity (cAMP suppression at 20 µM in X. laevis melanophores) and documented membrane permeation properties (crosses rat taste cell membranes ex vivo at 1 mM) . For research programs investigating melatonin receptor signaling or bitter taste transduction mechanisms, cyclo(Leu-Trp) provides a structurally defined, commercially available tool compound. Its activity is receptor-mediated (antagonized by luzindole), enabling studies of competitive antagonism and receptor-specific signaling pathways. The compound's additional utility as a bitter tastant standard in flavor chemistry and gustatory research further expands its application scope .

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